molecular formula C16H12F6N4O B2657663 N-{1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine CAS No. 2320954-61-6

N-{1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine

Cat. No.: B2657663
CAS No.: 2320954-61-6
M. Wt: 390.289
InChI Key: GKCOVMWCQDBTFK-UHFFFAOYSA-N
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Description

N-{1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a unique combination of azetidine and pyrimidine rings, along with a trifluoromethyl-substituted benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution of 3,5-bis(trifluoromethyl)benzoyl chloride with azetidine, followed by the coupling of the resulting intermediate with pyrimidin-2-amine under appropriate conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The azetidine and pyrimidine rings may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both azetidine and pyrimidine rings, along with the trifluoromethyl-substituted benzoyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N4O/c17-15(18,19)10-4-9(5-11(6-10)16(20,21)22)13(27)26-7-12(8-26)25-14-23-2-1-3-24-14/h1-6,12H,7-8H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCOVMWCQDBTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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